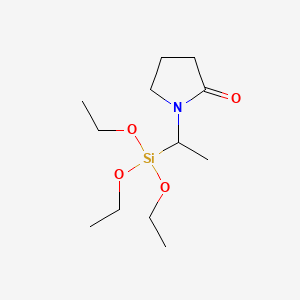
1-(1-(Triethoxysilyl)ethyl)-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(Triethoxysilyl)ethyl)-2-pyrrolidinone is an organosilicon compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a pyrrolidinone ring attached to a triethoxysilyl group, making it a versatile molecule for both organic and inorganic chemistry applications.
准备方法
The synthesis of 1-(1-(Triethoxysilyl)ethyl)-2-pyrrolidinone typically involves the reaction of 2-pyrrolidinone with triethoxysilane in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
-
Synthetic Route
Reactants: 2-pyrrolidinone and triethoxysilane.
Catalyst: A suitable catalyst such as a transition metal complex.
Reaction Conditions: The reaction is conducted under an inert atmosphere, typically nitrogen or argon, at elevated temperatures to facilitate the formation of the desired product.
-
Industrial Production Methods
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Purification: The crude product is purified using techniques such as distillation or chromatography to remove any impurities and obtain the final product.
化学反应分析
1-(1-(Triethoxysilyl)ethyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The triethoxysilyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds with different functional groups.
Hydrolysis: The triethoxysilyl group is susceptible to hydrolysis in the presence of water or moisture, leading to the formation of silanols and ethanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols.
Hydrolysis: Water or moisture.
Major Products
- Oxidized derivatives, reduced derivatives, substituted products, and silanols.
科学研究应用
1-(1-(Triethoxysilyl)ethyl)-2-pyrrolidinone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in the development of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants due to its unique chemical properties.
作用机制
The mechanism of action of 1-(1-(Triethoxysilyl)ethyl)-2-pyrrolidinone involves its interaction with molecular targets through its reactive functional groups. The triethoxysilyl group can form covalent bonds with various substrates, while the pyrrolidinone ring can engage in hydrogen bonding and other non-covalent interactions. These interactions enable the compound to exert its effects in different applications, such as catalysis, drug delivery, and material science.
相似化合物的比较
1-(1-(Triethoxysilyl)ethyl)-2-pyrrolidinone can be compared with other similar compounds to highlight its uniqueness:
1,2-Bis(triethoxysilyl)ethane: Similar in having triethoxysilyl groups, but differs in the presence of an ethane backbone instead of a pyrrolidinone ring.
3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group instead of a pyrrolidinone ring, used in different applications such as polymer synthesis.
1,4-Bis(triethoxysilyl)benzene: Features a benzene ring with triethoxysilyl groups, used in the preparation of mesoporous materials.
Uniqueness
- The presence of the pyrrolidinone ring in this compound provides unique chemical properties and reactivity compared to other triethoxysilyl-containing compounds.
属性
CAS 编号 |
87968-75-0 |
|---|---|
分子式 |
C12H25NO4Si |
分子量 |
275.42 g/mol |
IUPAC 名称 |
1-(1-triethoxysilylethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H25NO4Si/c1-5-15-18(16-6-2,17-7-3)11(4)13-10-8-9-12(13)14/h11H,5-10H2,1-4H3 |
InChI 键 |
IXLXRIJNQHEHFX-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](C(C)N1CCCC1=O)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















